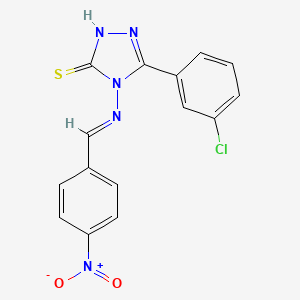![molecular formula C13H20N2O2 B15087715 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid](/img/structure/B15087715.png)
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H22N2O2. It is a derivative of benzoic acid, featuring a dimethylamino group attached to a propyl chain, which is further linked to an aminomethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium azide in dimethylformamide at 60-80°C.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Azido or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating the inhibition or activation of enzymatic pathways. The compound can also form hydrogen bonds and hydrophobic interactions with its targets, contributing to its biological activity.
Comparison with Similar Compounds
4-(Dimethylamino)benzoic acid: Shares the dimethylamino group but lacks the propylamino linkage.
4-(Methylamino)benzoic acid: Contains a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)benzoic acid: The dimethylamino group is attached to the meta position of the benzoic acid.
Uniqueness: 4-({[3-(Dimethylamino)propyl]amino}methyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and propylamino groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-[[3-(dimethylamino)propylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)9-3-8-14-10-11-4-6-12(7-5-11)13(16)17/h4-7,14H,3,8-10H2,1-2H3,(H,16,17) |
InChI Key |
DQISETCAQHQQLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


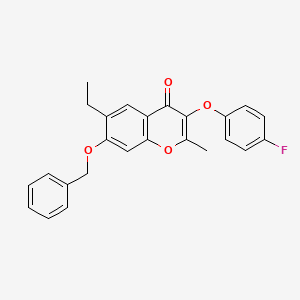
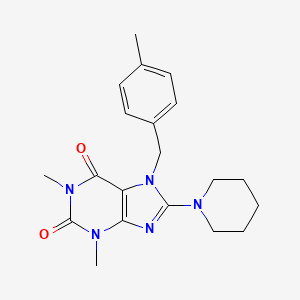
![4-[(3-Methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B15087657.png)
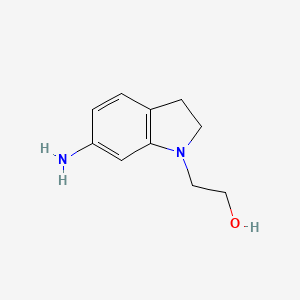
![(3aS,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-2H,3aH-cyclopenta[d][1,3]dioxole-4-carboxylic acid](/img/structure/B15087663.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15087666.png)

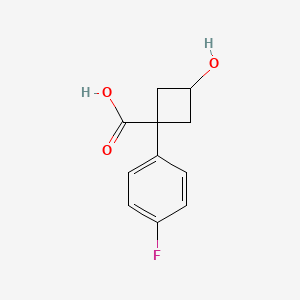

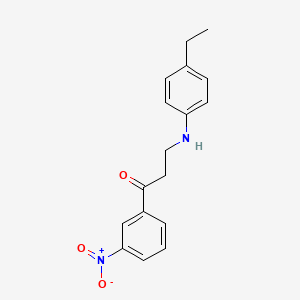
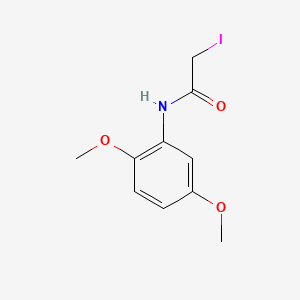
![1-[4-(Difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B15087701.png)

